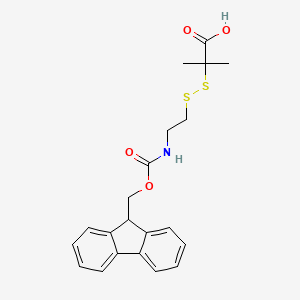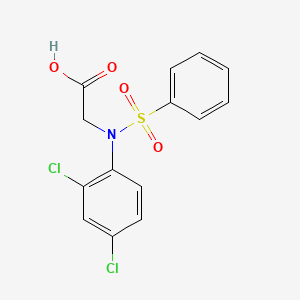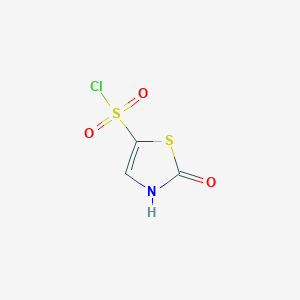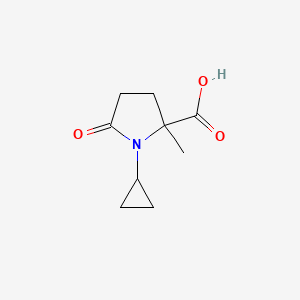
Fmoc-AEDI-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-AEDI-OH” is a linker for antibody-drug conjugation (ADC) and other bioconjugations . The proximity of two methyl groups just next to the disulfide moiety provides higher stability and lower cleavage rates compared to unsubstituted analogues .
Synthesis Analysis
“Fmoc-AEDI-OH” can be synthesized using standard Fmoc chemistry . The synthesis process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of “Fmoc-AEDI-OH” is C21H23NO4S2 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks . This makes “Fmoc-AEDI-OH” suitable for various applications due to its eminent self-assembly features .
科学的研究の応用
Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials
Research by Schnaider et al. (2019) explores the use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. They demonstrate the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their incorporation within resin-based composites, which inhibit bacterial growth without compromising the mechanical and optical properties of the materials (Schnaider et al., 2019).
Amino Acid-Based Smart Hydrogels
Roy and Banerjee (2011) discuss the formation and characterization of hydrogels from N-terminally Fmoc protected amino acids, specifically Fmoc-Phe-OH. These hydrogels are utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, exhibiting unique fluorescent properties ideal for applications in sensing and imaging (Roy & Banerjee, 2011).
Supramolecular Gels Based on Amino Acids
Croitoriu et al. (2021) investigate supramolecular hydrogels based on FMOC-functionalized amino acids for their antimicrobial activity. The study examines the effect of incorporating FMOC-Lys(FMOC)-OH structure into the gels, enhancing their antimicrobial properties (Croitoriu et al., 2021).
Hybrid Nanomaterial Hydrogels
A study by Roy and Banerjee (2012) further explores the development of hybrid hydrogels using Fmoc-protected amino acids and functionalized single-walled carbon nanotubes. This innovative approach creates more thermally stable and electrically conductive materials suitable for various technological applications (Roy & Banerjee, 2012).
Fmoc-Modified Amino Acids and Peptides
Tao et al. (2016) review the self-assembly and application of Fmoc-modified amino acids and peptides. The Fmoc group enhances the hydrophobicity and aromaticity of the building blocks, promoting their association and enabling their use in diverse applications ranging from cell cultivation to drug delivery and therapeutic properties (Tao et al., 2016).
作用機序
Target of Action
Fmoc-AEDI-OH, like other Fmoc-modified amino acids, primarily targets the formation of peptide bonds in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
Fmoc-AEDI-OH interacts with its targets through a process of self-assembly. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Biochemical Pathways
Fmoc-AEDI-OH affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group plays a key role in the chemical synthesis of peptides . The self-assembly process of Fmoc-modified short peptides is driven by a combination of the fluorenyl hydrophobic and π-π interactions .
Pharmacokinetics
The fmoc group is known for its stability and efficiency in the synthesis of peptides
Result of Action
The molecular and cellular effects of Fmoc-AEDI-OH’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides . In addition, Fmoc-modified amino acids and short peptides show distinct potential for applications due to their eminent self-assembly features .
Action Environment
The action of Fmoc-AEDI-OH can be influenced by environmental factors. For instance, the type of gel formed depends on the amino acid used and the final pH of the system . Furthermore, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions .
将来の方向性
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-21(2,19(23)24)28-27-12-11-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQNOVKLNGTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SSCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-AEDI-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)





![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride](/img/structure/B2636021.png)
